
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridinyl and chloropyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Pyrimidine Core: The pyrimidine core is constructed through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chloropyridinyl and pyridinyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under appropriate conditions.
Reduction: Reduction of the pyridine rings to form dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Industry: Application in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Involvement in pathways related to cell proliferation, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
4-(2-Bromopyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a bromine atom instead of chlorine.
4-(2-Fluoropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.
属性
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYVABICEOCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
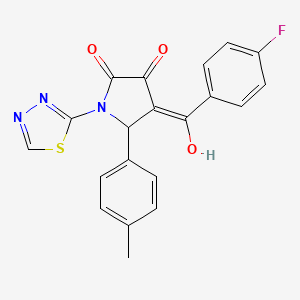

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)

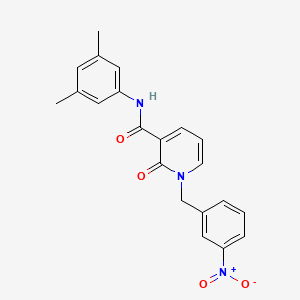
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2620895.png)
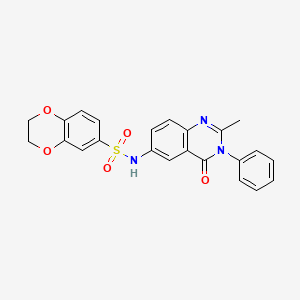

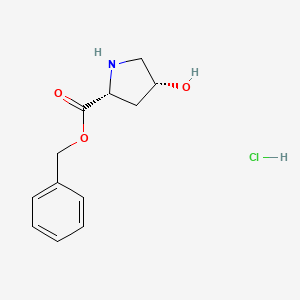
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2620900.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)
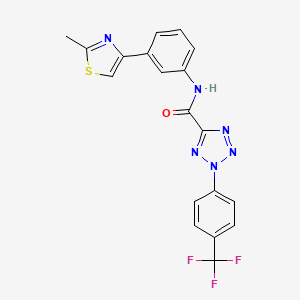
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
